(2-Methylpropyl)phosphonic acid
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Overview
Description
(2-Methylpropyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid functional groupThe phosphonic acid group consists of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom, which imparts specific properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methylpropyl)phosphonic acid can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (using hydrochloric acid) or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the reaction of dialkylphosphonic acid with amines at higher temperatures .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and efficiency. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: (2-Methylpropyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides.
Substitution: The hydroxy groups in the phosphonic acid can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates.
Scientific Research Applications
(2-Methylpropyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in metal-catalyzed reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.
Industry: this compound is employed as a corrosion inhibitor and in the production of flame retardants.
Mechanism of Action
The mechanism of action of (2-Methylpropyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the enzyme’s activity . The compound’s phosphonic acid group plays a crucial role in binding to the active site of enzymes, leading to its inhibitory effects.
Comparison with Similar Compounds
Phosphoric Acid (R-O-P(O)(OH)2): Similar in structure but with an additional oxygen atom bonded to the phosphorus.
Phosphinic Acid (R-P(H)(O)(OH)): Contains a hydrogen atom instead of one of the hydroxy groups.
Aminophosphonic Acids: These compounds have an amino group attached to the phosphonic acid moiety.
Uniqueness: (2-Methylpropyl)phosphonic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
4721-34-0 |
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Molecular Formula |
C4H11O3P |
Molecular Weight |
138.10 g/mol |
IUPAC Name |
2-methylpropylphosphonic acid |
InChI |
InChI=1S/C4H11O3P/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) |
InChI Key |
HAEFDDOAYBQRGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP(=O)(O)O |
Origin of Product |
United States |
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